Cas no 897094-37-0 (1-Cyclohexyl-3-piperidinecarboxylic Acid)

1-Cyclohexyl-3-piperidinecarboxylic Acid is a cyclic carboxylic acid derivative featuring both cyclohexyl and piperidine moieties. This compound is of interest in pharmaceutical and organic synthesis due to its structural rigidity and functional versatility. The cyclohexyl group enhances lipophilicity, while the piperidine ring provides a basic nitrogen center, making it a valuable intermediate for drug discovery and fine chemical applications. Its well-defined stereochemistry and stability under standard conditions further contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions to ensure purity and consistency in research and industrial settings.
1-Cyclohexyl-3-piperidinecarboxylic Acid structure
897094-37-0 structure
Product Name:1-Cyclohexyl-3-piperidinecarboxylic Acid
CAS No:897094-37-0
MF:C12H21NO2
MW:211.30064368248
CID:1087533
PubChem ID:23004726
Update Time:2025-10-29

1-Cyclohexyl-3-piperidinecarboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexylpiperidine-3-carboxylic acid
    • 1-Cyclohexylpiperidine-3-carboxylic acidhydrochloride
    • 1-cyclohexyl-3-piperidinecarboxylic acid
    • CS-0358148
    • BB 0220145
    • 897094-37-0
    • MFCD09662193
    • AKOS003657998
    • AKOS016341100
    • ALBB-012482
    • 3-piperidinecarboxylic acid, 1-cyclohexyl-, hydrochloride
    • STL163520
    • 1-Cyclohexyl-3-piperidinecarboxylic Acid
    • MDL: MFCD09662193
    • Inchi: 1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15)
    • InChI Key: ITQDRROTHQYNPY-UHFFFAOYSA-N
    • SMILES: OC(C1CCCN(C1)C1CCCCC1)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 343.1±35.0 °C at 760 mmHg
  • Flash Point: 161.3±25.9 °C
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

1-Cyclohexyl-3-piperidinecarboxylic Acid Security Information

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Additional information on 1-Cyclohexyl-3-piperidinecarboxylic Acid

1-Cyclohexyl-3-piperidinecarboxylic Acid (CAS No: 897094-37-0)

1-Cyclohexyl-3-piperidinecarboxylic acid, also known by its CAS registry number 897094-37-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of a cyclohexane ring and a piperidine moiety, making it a versatile compound with potential applications in drug discovery and material science. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its exploration in various research domains.

The molecular structure of 1-cyclohexyl-3-piperidinecarboxylic acid is characterized by a cyclohexane ring fused to a piperidine ring, with a carboxylic acid group attached at the 3-position. This unique arrangement imparts the molecule with distinct physical and chemical properties. The compound exhibits moderate solubility in polar solvents, which is advantageous for its use in biological assays and analytical techniques such as high-performance liquid chromatography (HPLC). Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the development of peptide mimetics and enzyme inhibitors.

In terms of synthesis, 1-cyclohexyl-3-piperidinecarboxylic acid can be prepared through a variety of routes, including ring-closing metathesis, amide coupling, and nucleophilic substitution reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome. For instance, a recent study demonstrated the use of palladium-catalyzed cross-coupling reactions to construct the cyclohexyl-piperidine framework, showcasing the efficiency of modern catalytic methods in organic synthesis.

The pharmacological properties of 1-cyclohexyl-3-piperidinecarboxylic acid have been explored in several preclinical models. Research indicates that this compound exhibits moderate inhibitory activity against certain proteases, suggesting its potential as a lead compound for anti-inflammatory and antiviral therapies. Furthermore, its ability to modulate ion channels has been investigated, highlighting its role in neurological disorders such as epilepsy and chronic pain.

In addition to its biological applications, 1-cyclohexyl-3-piperidinecarboxylic acid has shown promise in materials science. Its rigid structure and ability to form hydrogen bonds make it an attractive candidate for designing self-assembled materials and stimuli-responsive polymers. Recent experiments have demonstrated its use as a template for constructing porous frameworks with applications in gas storage and catalysis.

The environmental impact of 1-cyclohexyl-3-piperidinecarboxylic acid has also been a subject of interest. Studies on its biodegradation kinetics reveal that it undergoes rapid microbial degradation under aerobic conditions, minimizing its ecological footprint. This attribute is particularly important for compounds intended for use in pharmaceuticals and agrochemicals.

In conclusion, 1-cyclohexyl-3-piperidinecarboxylic acid (CAS No: 897094-37-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic chemistry and biological research, positions it as a valuable tool for addressing challenges in drug development, materials science, and environmental sustainability.

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